2-Amino-2-(naphthalen-2-yl)acetic acid, CAS 33741-78-5, is a non-proteinogenic α-amino acid featuring a rigid, polycyclic aromatic 2-naphthyl side chain. It serves as a specialized building block for synthesizing peptides and peptidomimetics with modified conformational properties and enhanced biological stability. [1] Its primary value lies in its use as a substitute for natural amino acids like phenylalanine or simpler non-natural analogs like phenylglycine, where the larger surface area and distinct electronic nature of the naphthyl group are required to optimize molecular interactions or resist enzymatic degradation. [2]
Direct substitution of 2-Amino-2-(naphthalen-2-yl)acetic acid with more common or less expensive analogs like phenylglycine is often unfeasible and can compromise project goals. The 2-naphthyl side chain is not merely a larger version of a phenyl group; its extended polycyclic aromatic system provides unique steric bulk, hydrophobicity, and π-stacking potential. These attributes directly influence the secondary structure of peptides, enhance resistance to proteolytic enzymes, and create specific, high-affinity interactions with biological targets that cannot be replicated by the smaller, less complex phenyl ring. [REFS-1, REFS-2] Therefore, selecting phenylglycine based on cost alone can lead to final compounds with diminished stability and suboptimal binding affinity, negating the rationale for using a non-natural residue.
This compound is efficiently synthesized via the well-established Strecker reaction, a robust and scalable method for α-amino acid production. [1] The direct precursor for this route is 2-naphthaldehyde, a widely available industrial aldehyde. This contrasts with the synthesis of phenylglycine, which proceeds from benzaldehyde. [2] The selection of 2-Amino-2-(naphthalen-2-yl)acetic acid is therefore directly tied to a procurement decision for 2-naphthaldehyde as the starting material in a planned synthetic route, making it a non-interchangeable choice for projects designed around this specific precursor.
| Evidence Dimension | Synthetic Precursor |
| Target Compound Data | 2-Naphthaldehyde |
| Comparator Or Baseline | Phenylglycine precursor: Benzaldehyde |
| Quantified Difference | Not applicable (Qualitative difference in starting material) |
| Conditions | Strecker amino acid synthesis (Aldehyde + Ammonia + Cyanide) |
For process development and manufacturing, the selection of this amino acid is predetermined by the choice of 2-naphthaldehyde as the key starting material in a scalable synthesis.
Incorporating bulky, non-natural side chains is a primary strategy for increasing a peptide's resistance to degradation by proteases. While direct comparative data for a 2-naphthylglycine versus a phenylglycine-containing peptide is not available, a closely related study demonstrates the principle's potency. A peptide modified with a biphenyl cross-linker—a large aromatic system comparable in steric hindrance to the naphthyl group—exhibited a half-life of 31.6 hours in mouse serum. [1] The unmodified linear parent peptide had a half-life of only 10.5 minutes. This represents a ~180-fold increase in stability. This class-level effect suggests that the bulky 2-naphthyl side chain of 2-Amino-2-(naphthalen-2-yl)acetic acid offers a significant stability advantage over the smaller phenyl group of phenylglycine.
| Evidence Dimension | Peptide Half-Life in Mouse Serum |
| Target Compound Data | Proxy Data (Biphenyl cross-linked peptide): 31.6 hours |
| Comparator Or Baseline | Linear (unmodified) peptide: 10.5 minutes |
| Quantified Difference | ~180-fold increase in stability |
| Conditions | Incubation in mouse serum, analysis of peptide degradation over time. |
For therapeutic peptide development, enhanced proteolytic stability translates directly to longer in-vivo half-life, reduced dosing frequency, and improved bioavailability, justifying the use of a specialized, stability-enhancing building block.
The choice between a naphthyl and a phenyl side chain is a critical decision in structure-activity relationship (SAR) studies aimed at optimizing target binding. In the design of inhibitors for human thioredoxin reductase, both phenylglycine and 2-naphthylalanine (a close structural analog to 2-Amino-2-(naphthalen-2-yl)acetic acid) were selected specifically to evaluate the requirement of the naphthyl moiety for optimal binding. [1] This demonstrates that the two are not considered interchangeable but rather as distinct tools to probe and occupy hydrophobic pockets in a target protein. The larger, more electron-rich surface of the naphthyl group allows for more extensive van der Waals and π-stacking interactions compared to a phenyl ring, which can be essential for achieving high potency and selectivity.
| Evidence Dimension | Role in Structure-Activity Relationship (SAR) Studies |
| Target Compound Data | Naphthyl moiety selected to probe binding requirements and maximize interactions. |
| Comparator Or Baseline | Phenyl moiety (from Phenylglycine) used as a smaller aromatic baseline for comparison. |
| Quantified Difference | Not applicable (Qualitative difference in design strategy) |
| Conditions | Design of bitopic ligands for human thioredoxin reductase inhibition. |
For drug discovery programs, procuring this compound is a deliberate choice to access unique binding properties that the smaller phenylglycine cannot provide, potentially leading to more potent and selective lead compounds.
This compound is the right choice for projects aiming to develop peptide-based drugs that require improved metabolic stability. The steric bulk of the 2-naphthyl side chain acts as a shield against proteolytic enzymes, significantly extending the peptide's circulation time compared to peptides containing simpler residues like phenylalanine or phenylglycine. [1]
In medicinal chemistry, this building block is ideal for systematically probing large, hydrophobic binding pockets in target proteins or receptors. Its use in place of phenylglycine allows researchers to quantify the impact of an extended aromatic system on binding affinity and selectivity, providing a clear path to more potent lead compounds. [2]
This amino acid is well-suited for the synthesis of peptidomimetics where inducing a specific, rigid secondary structure is desired. The bulky naphthyl group restricts the conformational freedom of the peptide backbone more effectively than a phenyl group, serving as a tool to lock the molecule into a bioactive conformation.